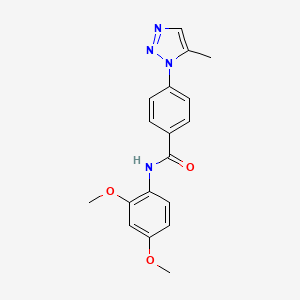
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole, also known as DMP 840, is a pyrazole derivative that has been studied extensively for its potential applications in scientific research. This compound is known for its ability to modulate the activity of certain enzymes and receptors in the body, making it a promising candidate for a variety of research applications.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. Specifically, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. This inhibition may contribute to the anti-inflammatory effects of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840. Additionally, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 has been shown to activate PPARγ, a nuclear receptor that plays a key role in lipid metabolism and glucose homeostasis. This activation may contribute to the metabolic effects of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840.
Biochemical and Physiological Effects:
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 can inhibit the activity of COX-2 and activate PPARγ, as well as modulate the activity of several other enzymes and receptors. In vivo studies have shown that 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 can reduce inflammation in animal models of arthritis and inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 for lab experiments is its ability to modulate the activity of specific enzymes and receptors in the body. This specificity allows researchers to target specific physiological processes and study their effects in a controlled environment. Additionally, the synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 is well-documented in the scientific literature, making it relatively easy to obtain and use in lab experiments.
One of the main limitations of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 for lab experiments is its potential for off-target effects. While 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 is known to modulate the activity of specific enzymes and receptors, it may also affect other processes in the body that are not related to the research question at hand. Additionally, the effects of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 may vary depending on the specific experimental conditions, making it difficult to generalize the results to other contexts.
Future Directions
There are several potential future directions for research on 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840. One area of interest is the development of new treatments for inflammatory diseases, such as arthritis and inflammatory bowel disease. 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 has been shown to reduce inflammation in animal models of these diseases, and further research may lead to the development of new therapeutic agents.
Another area of interest is the development of new treatments for metabolic diseases, such as diabetes and obesity. 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases, and further research may lead to the development of new drugs that target these pathways.
Finally, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 may also have potential applications in the field of cancer research. 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research may lead to the development of new anticancer agents.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to modulate the activity of several enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor gamma (PPARγ). These enzymes and receptors play important roles in a variety of physiological processes, including inflammation, lipid metabolism, and glucose homeostasis. By modulating their activity, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole 840 has the potential to affect these processes and may be useful in the development of new treatments for a variety of diseases.
properties
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-17-8-7-9-21(14-17)29-27(20-11-13-23(31-4)25(16-20)33-6)18(2)26(28-29)19-10-12-22(30-3)24(15-19)32-5/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZBOJKCBOBXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4758534.png)
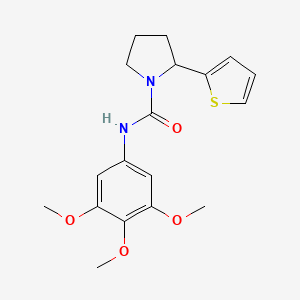
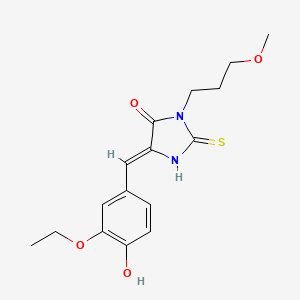
![diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4758583.png)
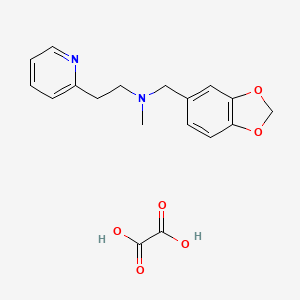
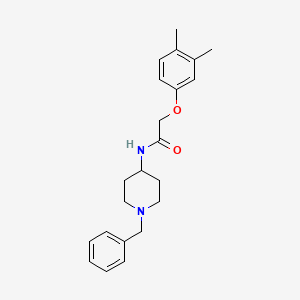
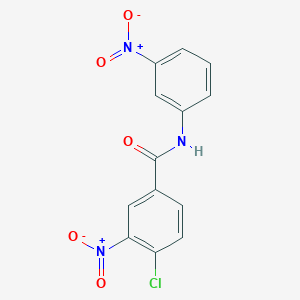
![10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)
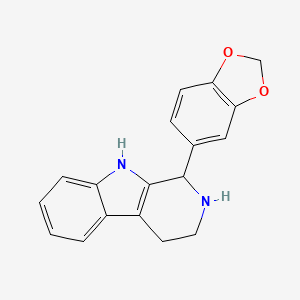
![4-{2-(benzoylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4758604.png)
![methyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758612.png)
![methyl (5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4758620.png)
![3-methyl-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4758631.png)
